



# An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Zipalertinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Zipalertinib |           |
| Cat. No.:            | B611166      | Get Quote |

Abstract: **Zipalertinib** (formerly CLN-081, TAS6417) is a novel, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for high selectivity and potent activity against EGFR exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1][2][3] This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **Zipalertinib**, synthesizing data from key preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals.

# **Mechanism of Action**

**Zipalertinib** possesses a unique pyrrolopyrimidine scaffold that facilitates its potent and selective inhibition.[1][4] It targets the ATP-binding site within the hinge region of the EGFR kinase domain, forming an irreversible covalent bond with the cysteine residue at position 797. [3] This mechanism is similar to other irreversible EGFR TKIs.[3]

A key differentiating feature of **Zipalertinib** is its high selectivity for EGFR ex20ins mutants over wild-type (WT) EGFR.[5][6] Preclinical models demonstrated that this selectivity minimizes the off-target inhibition of WT EGFR, which is commonly associated with significant dermatologic and gastrointestinal toxicities like rash and diarrhea.[7] Furthermore, **Zipalertinib** does not inhibit HER2, another receptor tyrosine kinase often implicated in off-target effects of other TKIs.[2][7]





Click to download full resolution via product page

Caption: Zipalertinib's Mechanism of Action on the EGFR Signaling Pathway.

# **Pharmacodynamics (PD)**

The pharmacodynamic effects of **Zipalertinib** have been extensively evaluated through clinical trials, primarily the Phase 1/2 REZILIENT1 study (NCT04036682).[2] These studies



demonstrate robust anti-tumor activity in heavily pretreated patients with NSCLC harboring EGFR ex20ins mutations.

# **Clinical Efficacy**

**Zipalertinib** has shown meaningful and durable clinical responses across various patient populations. The recommended Phase 2 dose (RP2D) was established as 100 mg administered orally twice daily.[8] Below is a summary of key efficacy endpoints from the REZILIENT1 trial.

| Efficacy<br>Endpoint                       | Phase 1/2a<br>(All Doses,<br>n=73) | Phase 1/2a<br>(100 mg<br>BID, n=39) | Phase 2b<br>(Primary<br>Efficacy<br>Population,<br>n=176) | Phase 2b<br>(Post-<br>Chemother<br>apy Only,<br>n=125) | Phase 2b<br>(Post-<br>Chemo &<br>Amivantam<br>ab, n=30) |
|--------------------------------------------|------------------------------------|-------------------------------------|-----------------------------------------------------------|--------------------------------------------------------|---------------------------------------------------------|
| Confirmed Objective Response Rate (ORR)    | 38.4%[2]                           | 41%[2]                              | 35.2%[8][9]                                               | 40%[9]                                                 | 30%[9]                                                  |
| Median Duration of Response (mDOR)         | 10<br>months[10]                   | Not<br>Reached[2]                   | 8.8 months[8]<br>[9]                                      | 8.8 months[9]                                          | 14.7<br>months[9]                                       |
| Median Progression- Free Survival (mPFS)   | 10 months[2]<br>[10]               | 12 months[2]<br>[10]                | 9.4<br>months[11]                                         | Not Reported                                           | Not Reported                                            |
| Median Time<br>to Response                 | 1.5 months[2]                      | Not Reported                        | Not Reported                                              | Not Reported                                           | Not Reported                                            |
| As of the data cutoff date of May 9, 2022. |                                    |                                     |                                                           |                                                        |                                                         |



# **Safety and Tolerability Profile**

**Zipalertinib**'s selectivity for mutant EGFR results in a manageable safety profile, with a lower incidence of high-grade, wild-type EGFR-mediated toxicities compared to other TKIs.[7][10] The most common treatment-related adverse events (TRAEs) are summarized below.

| Treatment-Related Adverse Event (Any Grade)                             | Frequency (All Doses, n=73) |  |
|-------------------------------------------------------------------------|-----------------------------|--|
| Rash                                                                    | 80%[2][12]                  |  |
| Paronychia                                                              | 32%[12]                     |  |
| Diarrhea                                                                | 30%[2][12]                  |  |
| Fatigue                                                                 | 21%[12]                     |  |
| Anemia                                                                  | 19%[12]                     |  |
| Dry Skin                                                                | 18%[6]                      |  |
| Stomatitis                                                              | 20.1%[9]                    |  |
| Data from the Phase 2b safety population (n=244) at the 100 mg dose.[9] |                             |  |

Importantly, no cases of grade 3 or higher drug-related rash or diarrhea were observed at the 100 mg BID dose or below in the Phase 1/2a study, underscoring its favorable therapeutic window.[2][6]

# **Pharmacokinetics (PK)**

The clinical development program for **Zipalertinib** was designed to characterize its PK profile. [8][13] It is administered orally twice daily (BID).[13] While specific quantitative parameters such as Cmax, Tmax, AUC, and half-life are not yet fully detailed in publicly available literature, the overall PK profile is reported to be consistent with clinical observations.[1]

Key studies designed to assess PK include:



- Food Effect: Module A of the REZILIENT1 trial was specifically designed to assess the effect
  of food on the PK profile of Zipalertinib.[13]
- Drug-Drug Interactions (DDI): The ongoing REZILIENT2 study (NCT05967689) includes a substudy to evaluate the potential DDI effects of **Zipalertinib** on cytochrome P450 (CYP) enzyme and transporter substrates.[14][15]
- CNS Penetration: While preclinical rodent models suggested Zipalertinib may not efficiently cross the blood-brain barrier, clinical evidence indicates some intracranial activity.[2] Among three patients with measurable CNS lesions, one achieved an intracranial partial response.
   [2][10]

# Experimental Protocols REZILIENT1 Clinical Trial Protocol

The primary source of human PK and PD data is the REZILIENT1 (NCT04036682) trial, an international, multi-center, open-label Phase 1/2 study.[2][13]

#### Objectives:

- Phase 1 (Dose Escalation): To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of Zipalertinib monotherapy.[13]
- Phase 2a/2b (Dose Expansion): To further characterize the safety and efficacy of Zipalertinib at the RP2D.[13]

#### Key Methodologies:

- Patient Population: Adults with locally-advanced or metastatic NSCLC harboring documented EGFR ex20ins mutations who had received prior platinum-based chemotherapy.[6][13]
- Treatment: **Zipalertinib** administered orally twice daily in 21-day cycles.[5][6]
- Primary Endpoints: Safety and tolerability (Phase 1), Objective Response Rate (ORR) per RECIST v1.1 (Phase 2).[5][8]



• Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and Pharmacokinetics.[5][16]



Click to download full resolution via product page

**Caption:** Generalized Workflow of the REZILIENT1 Clinical Trial.

# **Preclinical Study Protocols**

Initial pharmacodynamic characterization was performed using in vitro models. **Zipalertinib** demonstrated potent inhibition of cell growth and EGFR signaling in established human cancer



cell lines engineered to express various EGFR ex20ins mutations, such as NIH/3T3 and Ba/F3 cells.[2][3] These experiments established the drug's selectivity for mutant versus wild-type EGFR, with a reported wild-type to mutant IC50 ratio of up to 134.[3]

# Conclusion

**Zipalertinib** is a highly selective, irreversible EGFR TKI that has demonstrated clinically meaningful and durable anti-tumor activity in patients with pretreated, advanced NSCLC harboring EGFR exon 20 insertion mutations.[17] Its pharmacodynamic profile is characterized by a high objective response rate and a manageable safety profile, notably with a low incidence of severe rash and diarrhea, which is attributed to its selectivity over wild-type EGFR.[7][10] The pharmacokinetic profile supports twice-daily oral dosing, with ongoing studies to fully characterize food effects and drug-drug interaction potential.[13][14] The robust data from the REZILIENT1 trial suggest **Zipalertinib** may become a significant treatment option for this patient population.[11][18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. cullinanoncology.com [cullinanoncology.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. REZILIENT2: Phase 2 study of zipalertinib in patients with advanced non-small cell lung cancer (NSCLC) with exon 20 insertions (ex20ins) and other uncommon epidermal growth factor receptor (<em>EGFR</em>) mutations. ASCO [asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]



- 9. Cullinan Therapeutics, Taiho Pharmaceutical, and Taiho Oncology to Present Positive Results from Pivotal Phase 2b REZILIENT1 Trial of Zipalertinib at ASCO 2025 [taihooncology.com]
- 10. onclive.com [onclive.com]
- 11. A Phase 1/2 Trial of CLN-081 in Patients with Non-Small Cell Lung Cancer [clin.larvol.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Facebook [cancer.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Zipalertinib in Patients With Epidermal Growth Factor Receptor Exon 20 Insertion-Positive Non-Small Cell Lung Cancer Previously Treated With Platinum-Based Chemotherapy With or Without Amivantamab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ilcn.org [ilcn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Zipalertinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611166#pharmacokinetics-and-pharmacodynamics-of-zipalertinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com